3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE - 1775447-56-7

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE

Catalog Number: EVT-3153595
CAS Number: 1775447-56-7
Molecular Formula: C18H16N6O2
Molecular Weight: 348.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

Compound Description: This compound is a dipharmacophore studied for its potential biological activity. It exists in two polymorphic forms, monoclinic and orthorhombic, which differ in molecular and crystal structures due to conformational differences in the basic molecule. []

Relevance: This compound shares the same [, , ]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole core structure as 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, differing only in the substituents at the 3-position of both the triazolopyridine and oxadiazole rings. This makes it a closely related analog and provides insights into the structure-activity relationship of this scaffold. []

(R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

Compound Description: This compound, referred to as "A" in the paper, is synthesized through a specific method involving the precursor (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl) pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)yl)propanehydrazide ("HYDZ"). []

Relevance: While structurally different from 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, both compounds feature the [, , ]triazolo[4,3-a]pyridine core. The synthetic methods employed for this compound could be potentially adapted for the synthesis of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide or its analogs. []

2-fluoro-N-[(2R)-2-hydroxypropyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and 2-chloro-N-[(1S)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

Compound Description: These compounds are part of a series of imidazo[1,2-b][1,2,4]triazine derivatives functioning as c-Met inhibitors. []

Relevance: Although belonging to a different heterocyclic core structure (imidazo[1,2-b][1,2,4]triazine), the presence of a 1,2,4-oxadiazole substituent in one of these compounds highlights the potential relevance of this moiety in drug design. Comparing the activity of these compounds to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide might reveal interesting structure-activity relationships related to the 1,2,4-oxadiazole group. []

N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: This compound is a LIN28 inhibitor shown to effectively reduce G3 medulloblastoma cell growth in vitro and in vivo. []

Relevance: This compound demonstrates the therapeutic potential of molecules containing the 1,2,4-triazole moiety, albeit within a different heterocyclic system (1,2,4-triazolo[4,3-b]pyridazine). Studying its mechanism of action and comparing its activity profile to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide may provide valuable insights for drug development. []

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

Compound Description: This compound is a potent retinoic-acid-related orphan receptor γt (RORγt) inverse agonist exhibiting good pharmacological potencies in biochemical and cell-based assays, with desirable physicochemical properties. []

Relevance: While this compound possesses a different core structure (imidazo[1,2-a]pyridine), its overall design featuring a central heterocycle decorated with various substituents, including a piperazine ring, is reminiscent of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. This suggests that similar design strategies may be applicable for optimizing the activity and properties of both compounds. []

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

Compound Description: Similar to compound 10, this compound is also a RORγt inverse agonist with potent pharmacological activity and excellent physicochemical properties. []

Relevance: Notably, this compound features a 5-(tert-butyl)-1,2,4-oxadiazole substituent, highlighting the potential utility of the 1,2,4-oxadiazole moiety for developing RORγt inhibitors. This information may be valuable for designing analogs of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide with potential RORγt inhibitory activity. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective c-Met inhibitor with favorable pharmacokinetic properties but suffers from high in vitro and in vivo bioactivation, leading to glutathione conjugation and covalent binding to proteins. []

Relevance: Although structurally distinct from 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, both compounds share a triazolopyridazine core, albeit with different ring fusion patterns ([1,2,4]triazolo[4,3-b]pyridazine vs. [, , ]triazolo[4,3-a]pyridine). Analyzing the bioactivation pathways of Compound 1 might offer insights for mitigating potential metabolic liabilities in 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide or its analogs. []

Relevance: While not directly analogous to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, Compound 2's development strategy highlights the challenges in mitigating metabolic liabilities in triazolopyridazine-based compounds. This knowledge may be helpful when optimizing the metabolic profile of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. []

Compound Description: These compounds were designed by replacing the bioactivation-prone isothiazole ring in Compounds 1 and 2 with isoxazole or pyrazole bioisosteres. This modification successfully reduced bioactivation while retaining the desirable pharmacokinetic and pharmacodynamic characteristics. []

Relevance: This strategy of using bioisosteres to mitigate metabolic liabilities might be applicable to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. Exploring bioisosteres for the 1,2,4-oxadiazole ring or other potentially susceptible moieties could lead to analogs with improved metabolic profiles. []

Properties

CAS Number

1775447-56-7

Product Name

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE

IUPAC Name

3-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide

Molecular Formula

C18H16N6O2

Molecular Weight

348.366

InChI

InChI=1S/C18H16N6O2/c1-11-4-3-5-13(8-11)17(25)19-10-16-22-21-15-9-14(6-7-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25)

InChI Key

WPHQUMFJCXMHCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.